2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a unique structure with a phenylsulfanyl group and a trifluoromethylphenyl group, making it an interesting subject for chemical and biological research.
Preparation Methods
The synthesis of 2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be further modified to introduce the phenylsulfanyl and trifluoromethylphenyl groups. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The phenylsulfanyl and trifluoromethylphenyl groups enhance its binding properties and stability, making it a potent compound for therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl derivatives
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives Compared to these compounds, 2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exhibits unique structural features that enhance its biological activity and stability.
Properties
Molecular Formula |
C24H19F3N2OS |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(1-methyl-3-phenylsulfanylindol-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H19F3N2OS/c1-29-20-14-8-5-11-17(20)23(31-16-9-3-2-4-10-16)21(29)15-22(30)28-19-13-7-6-12-18(19)24(25,26)27/h2-14H,15H2,1H3,(H,28,30) |
InChI Key |
KOJGNAATMNZQPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NC3=CC=CC=C3C(F)(F)F)SC4=CC=CC=C4 |
Origin of Product |
United States |
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